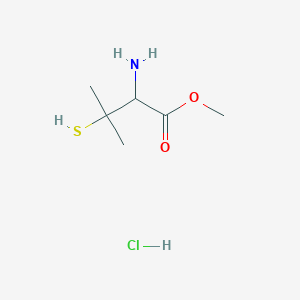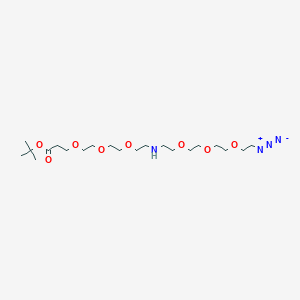
N-(Azido-PEG3)-NH-PEG3-t-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Azido-PEG3)-NH-PEG3-t-butyl ester: is a compound that features a polyethylene glycol (PEG) chain with an azide group at one end and a t-butyl ester group at the other. This compound is often used in bioconjugation and click chemistry due to its reactive azide group, which can form stable triazole linkages with alkynes.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with PEG derivatives that have functional groups suitable for further modification.
Esterification: The t-butyl ester group is introduced through esterification reactions, often using t-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of N-(Azido-PEG3)-NH-PEG3-t-butyl ester involves large-scale chemical synthesis using automated reactors. The process includes:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency and purity.
Purification: The product is purified using techniques such as column chromatography and recrystallization to remove impurities.
化学反応の分析
Types of Reactions:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts and alkynes are commonly used in click chemistry reactions.
Substitution Reactions: Various nucleophiles can be used to replace the azide group, depending on the desired product.
Major Products:
Triazole Derivatives: Formed through click chemistry reactions.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Bioconjugation: Used to attach biomolecules such as proteins and peptides to PEG chains, enhancing their solubility and stability.
Drug Delivery: Employed in the development of drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Biology:
Protein Labeling: Utilized in labeling proteins for imaging and tracking within biological systems.
Cell Surface Modification: Applied in modifying cell surfaces to study cell interactions and signaling pathways.
Medicine:
Therapeutic Agents: Investigated for use in targeted drug delivery and controlled release formulations.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Polymer Chemistry: Incorporated into polymer synthesis to create functionalized materials with specific properties.
Surface Coatings: Applied in the development of surface coatings with enhanced biocompatibility and anti-fouling properties.
作用機序
The primary mechanism of action for N-(Azido-PEG3)-NH-PEG3-t-butyl ester involves its azide group, which can undergo click chemistry reactions to form stable triazole linkages. This reactivity is leveraged in bioconjugation and drug delivery applications to attach therapeutic agents or imaging probes to PEG chains. The PEG chain enhances the solubility and stability of the conjugated molecules, improving their efficacy and bioavailability.
類似化合物との比較
Azido-PEG3-NHS ester: Contains an azide group and an NHS ester, used for bioconjugation and click chemistry.
Azido-PEG4-t-butyl ester: Similar structure with an additional PEG unit, offering different solubility and reactivity properties.
Azido-PEG3-amine: Features an azide group and an amine group, used in bioconjugation and polymer synthesis.
Uniqueness: N-(Azido-PEG3)-NH-PEG3-t-butyl ester is unique due to its combination of an azide group and a t-butyl ester group, which provides distinct reactivity and solubility properties. This makes it particularly useful in applications requiring stable triazole linkages and enhanced solubility.
特性
分子式 |
C21H42N4O8 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H42N4O8/c1-21(2,3)33-20(26)4-8-27-12-16-31-17-13-28-9-5-23-6-10-29-14-18-32-19-15-30-11-7-24-25-22/h23H,4-19H2,1-3H3 |
InChIキー |
YRWCSDHRCIQMOU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


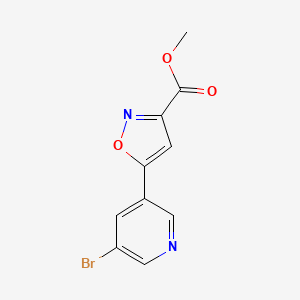
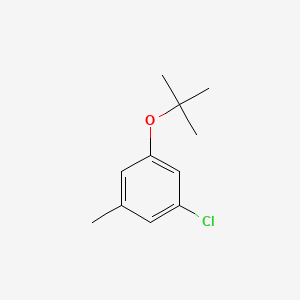

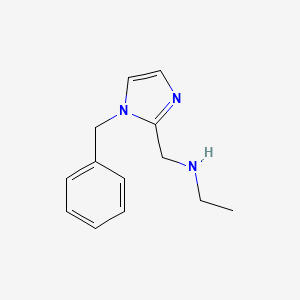
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
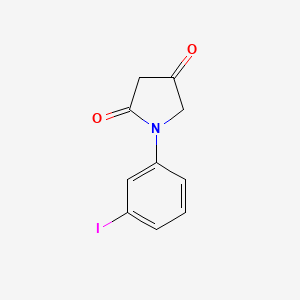
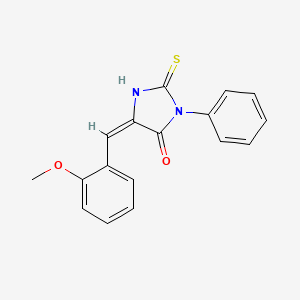

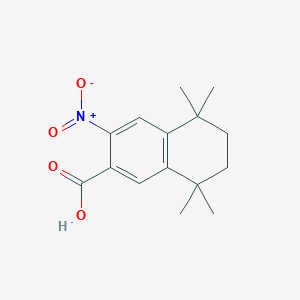
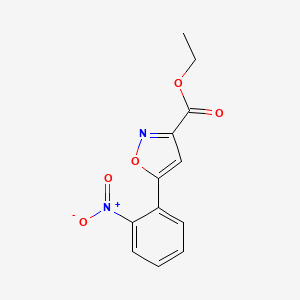

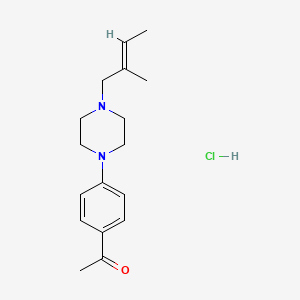
![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
